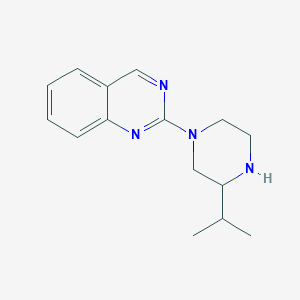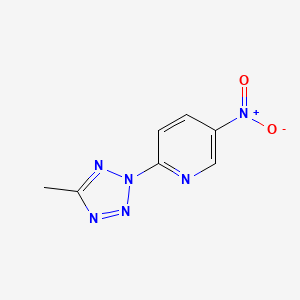
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for developing drugs with various therapeutic properties.
Synthetic Routes and Reaction Conditions:
Hantzsch Thiazole Synthesis: This classical method involves the reaction of α-haloketones with thiourea to form thiazoles. In this case, cyclopropylmethanone can be halogenated to form the corresponding α-haloketone, which then reacts with thiourea to yield this compound.
Condensation Reactions: Another approach involves the condensation of cyclopropylmethanone with thioamides, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to a variety of substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole thiols.
Substitution Products: Various substituted thiazoles depending on the substituent used.
Applications De Recherche Scientifique
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone has found applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making them valuable in biological studies.
Medicine: Thiazole compounds are used in the development of drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: Thiazoles are used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with key enzymes or receptors in the pathogen.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic Acid: Another thiazole derivative used in drug synthesis.
Thiazolidinediones: A class of drugs used in diabetes treatment, structurally related to thiazoles.
Uniqueness: (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other thiazole derivatives. This structural feature may enhance its binding affinity to biological targets and improve its pharmacological profile.
Propriétés
Formule moléculaire |
C7H8N2OS |
|---|---|
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
(2-amino-1,3-thiazol-4-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5(3-11-7)6(10)4-1-2-4/h3-4H,1-2H2,(H2,8,9) |
Clé InChI |
XAKRTDDVVPGXFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
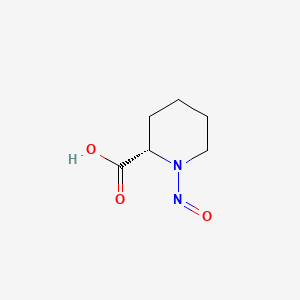
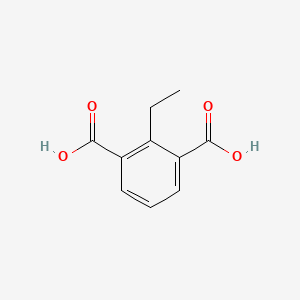
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)
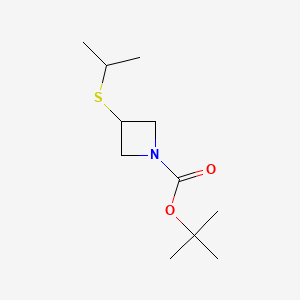

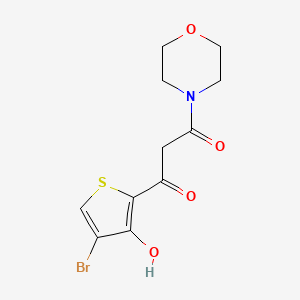



![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)
